molecular formula C9H11Cl2N3O2 B2933314 Tert-butyl 3-amino-5,6-dichloropyrazine-2-carboxylate CAS No. 2248360-26-9

Tert-butyl 3-amino-5,6-dichloropyrazine-2-carboxylate

Cat. No.: B2933314
CAS No.: 2248360-26-9
M. Wt: 264.11
InChI Key: XVLFDOAJQCBXOT-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-5,6-dichloropyrazine-2-carboxylate: is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazines are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This compound is characterized by the presence of a tert-butyl ester group, two chlorine atoms, and an amino group attached to the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-5,6-dichloropyrazine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,5,6-trichloropyrazine-2-carboxylic acid.

    Amination: The trichloropyrazine is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, to introduce the amino group at the 3-position.

    Esterification: The carboxylic acid group is then esterified with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the tert-butyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or hydrazine derivatives.

    Substitution: The chlorine atoms can be substituted with various nucleophiles, such as thiols, amines, or alkoxides, to form a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium thiolate, ammonia, or sodium alkoxide.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine or hydrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions due to its unique electronic properties.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

    Antimicrobial Activity: Studied for its antimicrobial properties against various bacterial and fungal strains.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

Industry:

    Agrochemicals: Used in the synthesis of herbicides and pesticides.

    Material Science: Investigated for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-5,6-dichloropyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chlorine groups on the pyrazine ring can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

    3-amino-5,6-dichloropyrazine-2-carboxylic acid: Lacks the tert-butyl ester group, making it less lipophilic.

    Tert-butyl 3-amino-5-chloropyrazine-2-carboxylate: Contains only one chlorine atom, which may alter its electronic properties and reactivity.

    Tert-butyl 3-amino-6-chloropyrazine-2-carboxylate: Similar to the previous compound but with the chlorine atom at a different position.

Uniqueness: Tert-butyl 3-amino-5,6-dichloropyrazine-2-carboxylate is unique due to the presence of both chlorine atoms and the tert-butyl ester group, which confer distinct electronic and steric properties

Properties

IUPAC Name

tert-butyl 3-amino-5,6-dichloropyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N3O2/c1-9(2,3)16-8(15)4-7(12)14-6(11)5(10)13-4/h1-3H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLFDOAJQCBXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=C(C(=N1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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